molecular formula C21H23N3OS B3838921 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No. B3838921
M. Wt: 365.5 g/mol
InChI Key: VYNNENWUJNVIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is not fully understood. However, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of dopamine. This inhibition leads to an increase in the levels of dopamine in the brain, which is thought to be responsible for the therapeutic effects of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine.
Biochemical and physiological effects:
1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antifungal and antiviral properties. 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation of using 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is its potential toxicity. 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been shown to be toxic to dopaminergic neurons, which can lead to Parkinson's-like symptoms.

Future Directions

There are several future directions for the study of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. One area of research is the development of new drugs that are based on the structure of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. Another area of research is the study of the potential applications of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in the treatment of neurological disorders such as Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine and its potential side effects.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, or 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has potential applications in the treatment of neurological disorders such as Parkinson's disease. While there are some limitations to using 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments, there are also many advantages, and there are several future directions for the study of this compound.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antifungal, and antiviral properties. 1-(2-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-25-20-10-6-5-9-19(20)24-13-11-23(12-14-24)15-18-16-26-21(22-18)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNENWUJNVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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